M-(1-Ethylpropyl)phenyl methylcarbamate
Overview
Description
M-(1-Ethylpropyl)phenyl methylcarbamate is a compound that is structurally related to various phenyl methylcarbamates, which are known for their biological activities, such as antileukemic, antimitotic, and anticancer properties. These compounds often contain a phenyl group attached to a carbamate moiety and can be modified to enhance their biological efficacy .
Synthesis Analysis
The synthesis of phenyl methylcarbamates can involve different starting materials and catalysts. For instance, methyl N-phenyl carbamate has been synthesized from aniline using methyl formate as a carbonylating agent, which offers a greener alternative to traditional methods . Another approach involves the reaction of phenylurea with methanol, where catalysts like methanol-pretreated PbO can significantly influence the conversion rates and selectivity . These methods highlight the versatility in synthesizing phenyl carbamate derivatives, which could be applied to the synthesis of M-(1-Ethylpropyl)phenyl methylcarbamate.
Molecular Structure Analysis
The molecular structure of phenyl methylcarbamates significantly affects their biological activity. For example, the presence of chiral centers and the configuration of isomers can lead to differences in potency in biological assays . Structural modifications, such as altering the carbamate group or the phenyl ring, can also impact the activity of these compounds . These findings suggest that the molecular structure of M-(1-Ethylpropyl)phenyl methylcarbamate would be crucial in determining its biological properties.
Chemical Reactions Analysis
Phenyl methylcarbamates can undergo various chemical reactions. Metabolism studies have shown that compounds like m-tert.-butylphenyl N-methylcarbamate are metabolized in organisms through hydroxylation and ester cleavage . Additionally, thermal decomposition of related compounds can lead to the formation of isocyanates and other by-products . These reactions are indicative of the potential transformations that M-(1-Ethylpropyl)phenyl methylcarbamate could undergo under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl methylcarbamates are influenced by their molecular structures. For instance, the dielectric properties of polystyrene derivatives containing carbamate groups in the side chain have been studied, showing potential applications in electronics . The solubility, stability, and reactivity of these compounds are essential for their practical applications and could provide insights into the properties of M-(1-Ethylpropyl)phenyl methylcarbamate.
Scientific Research Applications
Microbial Metabolism in Soil
Research has explored the microbial metabolism of N-methylcarbamate insecticides, such as o-sec-butylphenyl N-methylcarbamate (BPMC), by fungi like Aspergillus niger. This study is significant for understanding the metabolic fate of M-(1-Ethylpropyl)phenyl methylcarbamate in soil environments (Suzuki & Takeda, 1976).
Insect Control in Agriculture
This compound has been evaluated for its effectiveness in controlling agricultural pests. For instance, studies have assessed its use for controlling the rice water weevil, showing its potential as an effective insecticide in agricultural settings (Bowling, 1976).
Toxicity Studies
The toxicity and anticholinesterase activity of various carbamate insecticides, including M-(1-Ethylpropyl)phenyl methylcarbamate, have been studied in different insect species. This research provides insights into the insecticidal mechanism and potential environmental impacts of these compounds (Respicio & Sherman, 1972).
Atmospheric Chemical Reactions
A study on the atmospheric chemical reaction mechanism and kinetics of M-(1-Ethylpropyl)phenyl methylcarbamate with OH radicals highlights its environmental implications. This research helps in understanding the persistence and breakdown of this chemical in the atmosphere (Zhang et al., 2012).
Pesticide Photodegradation
The photodegradation kinetics of similar carbamate pesticides in different media has been studied, providing a framework for understanding the environmental degradation of M-(1-Ethylpropyl)phenyl methylcarbamate (Sanz-Asensio et al., 1999).
Enzymatic Hydrolysis
Research on the enzymatic hydrolysis of N-methylcarbamate pesticides by specific bacteria strains offers insights into bioremediation strategies for environments contaminated with M-(1-Ethylpropyl)phenyl methylcarbamate (Mulbry & Eaton, 1991).
Safety And Hazards
properties
IUPAC Name |
(3-pentan-3-ylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h6-10H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSFWBAOKCZZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042102 | |
Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
M-(1-Ethylpropyl)phenyl methylcarbamate | |
CAS RN |
672-04-8 | |
Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKB1UJJ0WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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